molecular formula C7H3F6N B1591522 2,5-Bis(trifluoromethyl)pyridine CAS No. 20857-44-7

2,5-Bis(trifluoromethyl)pyridine

Cat. No.: B1591522
CAS No.: 20857-44-7
M. Wt: 215.1 g/mol
InChI Key: TWVOBLWLJDHPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 2 and 5 positions. This compound is known for its unique physicochemical properties, which are largely attributed to the electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .

Biochemical Analysis

Biochemical Properties

2,5-Bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The compound’s trifluoromethyl groups and pyridine ring contribute to its high reactivity and ability to form stable complexes with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their activity, thereby affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic markers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant physiological changes, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which may further participate in secondary biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been a subject of extensive research, particularly in the context of drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution and bioavailability, affecting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its interaction with organelle-specific biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the direct fluorination of 2,5-dichloromethylpyridine using a fluorinating agent such as sulfur tetrafluoride. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and catalysts to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while electrophilic addition can produce halogenated derivatives .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its reactivity and applications. The 2 and 5 positions on the pyridine ring create a distinct electronic environment, making this compound particularly valuable in certain synthetic and industrial processes .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVOBLWLJDHPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555999
Record name 2,5-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20857-44-7
Record name 2,5-Bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,5-Bis(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2,5-Bis(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2,5-Bis(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2,5-Bis(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2,5-Bis(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.